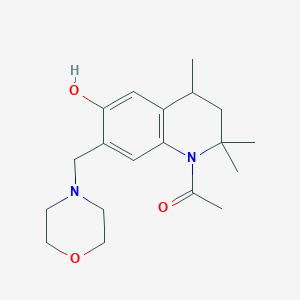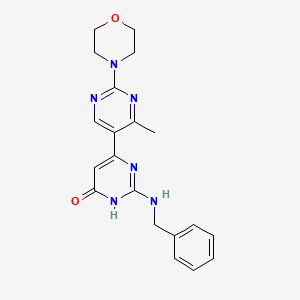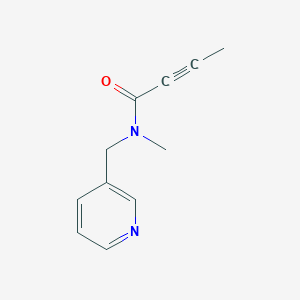![molecular formula C23H23FN2O4 B11031101 N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide](/img/structure/B11031101.png)
N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethylphenyl group, a 4-fluorophenyl group, and a pyrrolidin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylaniline, 4-fluorobenzaldehyde, and pyrrolidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the amine group of 2,4-dimethylaniline with the carbonyl group of 4-fluorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a pyrrolidine derivative to form the pyrrolidin-3-yl moiety.
Amidation: The final step involves the formation of the amide bond between the pyrrolidin-3-yl moiety and the 3-oxobutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide
- N-(2,4-dimethylphenyl)-2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide
Uniqueness
N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide is unique due to the presence of the 4-fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C23H23FN2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl]-3-oxobutanamide |
InChI |
InChI=1S/C23H23FN2O4/c1-13-4-9-20(14(2)10-13)25-22(29)19(15(3)27)11-16-12-21(28)26(23(16)30)18-7-5-17(24)6-8-18/h4-10,16,19H,11-12H2,1-3H3,(H,25,29) |
InChI Key |
OWQJVUZQHBLNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)

![5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11031032.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031046.png)

![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031053.png)
![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11031061.png)
![2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11031068.png)
![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![8,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11031078.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)
